2-Hydroxyethyl benzoate
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxyethyl benzoate and its derivatives involves various chemical processes. One study highlights the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, emphasizing the impact of substituents on luminescence properties (Kim et al., 2021). Another study describes the one-pot synthesis method for creating novel compounds from methyl 2-hydroxy-4-carboxybenzoate, showcasing the versatility of 2-Hydroxyethyl benzoate in synthesis (Zhang Qinglon, 2014).
Molecular Structure Analysis
The molecular structure of 2-Hydroxyethyl benzoate and its analogs has been extensively studied using various analytical techniques. For instance, the crystal and molecular structure of p-hydroxyl benzoate was determined using single crystal X-ray analysis, providing insights into the compound's structural characteristics (Yang Jing-wu, 2002).
Chemical Reactions and Properties
2-Hydroxyethyl benzoate undergoes various chemical reactions, leading to a wide range of compounds with diverse properties. Phosphine-promoted divergent annulations of δ-acetoxy allenoates with α-hydroxy-β-carbonyl ester derivatives illustrate the compound's reactivity and the potential to create complex molecules (Tongsheng Xu et al., 2019).
Physical Properties Analysis
Studies on the physical properties of 2-Hydroxyethyl benzoate derivatives have shown a range of behaviors. The liquid crystalline properties of hydroxybiphenyl benzoate and biphenyl bis(benzoate) derivatives were investigated, revealing insights into their mesophases and transition temperatures (Samy M. Ahmed et al., 2016).
Chemical Properties Analysis
The chemical properties of 2-Hydroxyethyl benzoate derivatives, such as reactivity and binding capabilities, have been explored. The synthesis and biological evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates demonstrated potential antimycobacterial activity, highlighting the chemical versatility and biological relevance of these compounds (Jan Tengler et al., 2013).
Scientific Research Applications
Radiolytic Hydroxylation of Benzoate : It is used to determine rate constants for hydroxyl radical reactions, where the fluorescence intensity of 2-HOBZ is detectable down to 0.15 M. This application is significant in understanding and measuring reactive oxygen species in chemical systems (Motohashi & Saito, 1993).
Antibacterial Activity : Certain 2-Hydroxyethyl benzoate derivatives show excellent inhibition activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating its potential in developing new antibacterial agents (Linhua, 2013).
Synthesis of RNA and DNA Mixtures : It aids in the selective 2'-benzoylation of protected ribonucleosides, enabling the synthesis and isolation of RNA and DNA mixtures in a solid phase on silica gel support. This application is crucial for research in molecular biology and genetics (Kempe et al., 1982).
Synthesis of Esters : It is used in the efficient synthesis of 2-methoxy phenyl benzoate from guaiacol and benzoic anhydride, promoting green and clean chemical processes for ester production (Bhanawase & Yadav, 2017).
Chemosensors for Metal Ions : 2-Hydroxyethyl benzoate derivatives are used to develop chemosensors for detecting specific metal ions like Hg2+ and Cu2+ through distinctive color changes, showcasing its application in analytical chemistry and environmental monitoring (Cheng et al., 2006).
Enhancing Solubility of NSAIDs : Sodium benzoate, a related compound, is known to enhance the solubilities of poorly water-soluble non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential in pharmaceutical formulation and drug delivery systems (Maheshwari et al., 2007).
Benzoate Metabolism and Genetic Expression : In microbiology, it's crucial in understanding the metabolism and genetic expression related to the degradation of benzoate compounds, specifically in Pseudomonas putida(arvilla) mt-2 (Nakazawa & Yokota, 1973).
Safety And Hazards
When handling 2-Hydroxyethyl benzoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
2-hydroxyethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWRBVSEWBWTDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53806-80-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α-benzoyl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53806-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20879477 | |
Record name | 1,2-ETHANEDIOL, MONOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl benzoate | |
CAS RN |
94-33-7 | |
Record name | 2-Hydroxyethyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol monobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyethyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanediol, 1-benzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-ETHANEDIOL, MONOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE GLYCOL MONOBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6172C054XY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.